molecular formula C13H17NO4 B14958586 Ethyl 2-[(4-ethoxyphenyl)formamido]acetate

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate

Cat. No.: B14958586
M. Wt: 251.28 g/mol
InChI Key: AQYULNLYHBFGIB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate (CAS: Not explicitly provided in evidence) is an ethyl ester derivative featuring a glycinate backbone substituted with a formamido group linked to a 4-ethoxyphenyl aromatic ring. This compound is structurally characterized by the presence of:

  • Ethyl ester group: Enhances lipophilicity and metabolic stability.
  • Formamido linkage: Provides hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
  • 4-Ethoxyphenyl moiety: The ethoxy group (-OCH₂CH₃) at the para position contributes electron-donating effects, modulating electronic properties and reactivity.

The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its structural analogs in the provided data .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]acetate

InChI

InChI=1S/C13H17NO4/c1-3-17-11-7-5-10(6-8-11)13(16)14-9-12(15)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

AQYULNLYHBFGIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-ethoxyphenyl)formamido]acetate typically involves the reaction of ethyl bromoacetate with 4-ethoxyaniline in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the phenyl ring. The reaction is carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenylformamide derivatives.

Scientific Research Applications

Ethyl 2-[(4-ethoxyphenyl)formamido]acetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-ethoxyphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Ethyl 2-[(4-ethoxyphenyl)formamido]acetate 4-Ethoxyphenyl, formamido, ethyl ester ~265.28 (estimated) Pharmaceutical intermediate
Ethyl 2-[(2-chlorobenzoyl)amino]acetate 2-Chlorophenyl, benzamide, ethyl ester 255.68 Higher electrophilicity due to Cl
Ethyl 2-(3-(4-ethoxyphenyl)thioureido)acetate 4-Ethoxyphenyl, thioureido, ethyl ester 268.34 Enhanced hydrogen bonding (S atom)
Ethyl (4-ethoxyphenyl)aminoacetate 4-Ethoxyphenyl, keto group, ethyl ester 237.25 Reactivity via keto-enol tautomerism
Ethyl 2-(4-ethoxyphenyl)acetate 4-Ethoxyphenyl, acetate, ethyl ester 208.25 Lower polarity (no amide group)

Key Observations :

Electronic Effects: The 4-ethoxyphenyl group in the target compound increases electron density compared to chloro () or fluoro () substituents, enhancing resonance stabilization and reducing electrophilicity.

Synthetic Methods :

  • The target compound’s synthesis likely parallels methods for ethyl 2-(cyclohexanecarboxamido)acetate (), involving coupling reagents like PyBOP () and polar aprotic solvents (e.g., DMF).
  • Cyclization via Grubbs catalyst () is specific to phosphorylated analogs but highlights the versatility of ethyl glycinate derivatives in generating heterocycles.

Physicochemical Properties: The formamido group in the target compound increases water solubility compared to non-polar esters like ethyl 2-(4-ethoxyphenyl)acetate (). Keto derivatives () exhibit lower stability due to tautomerism, whereas the formamido group provides structural rigidity.

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